3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a benzodiazepine core linked to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these transformations under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or modify existing ones .
Scientific Research Applications
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid
- 3-[(3RS)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid
- [(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid .
Uniqueness
What sets 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide apart from similar compounds is its unique combination of the benzodiazepine core and the thiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H16N4O3S2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H16N4O3S2/c24-16(23-19-22-14(10-28-19)15-6-3-9-27-15)8-7-13-18(26)20-12-5-2-1-4-11(12)17(25)21-13/h1-6,9-10,13H,7-8H2,(H,20,26)(H,21,25)(H,22,23,24) |
InChI Key |
AKEVKQISKVOTHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NC3=NC(=CS3)C4=CC=CS4 |
Origin of Product |
United States |
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